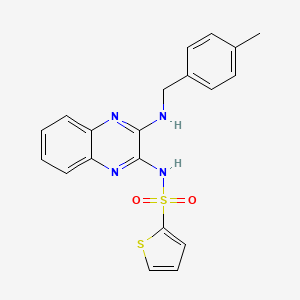

5-(2-Aminoethyl)-4,7-dimethoxyindane hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

Amines, such as the aminoethyl group in this compound, can participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions, or as bases in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Amines generally have higher boiling points than similar-sized molecules that don’t have the ability to form hydrogen bonds .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Concise Syntheses of 2-Aminoindans : A study by Göksu and SeÇen (2005) details the synthesis of 2-amino-5,6-dimethoxyindan hydrochloride through a seven-step process starting from indan-2-ol, highlighting the methodologies applicable to synthesizing aminoethylated indanes which could potentially be adapted for 5-(2-Aminoethyl)-4,7-dimethoxyindane hydrochloride (Göksu & SeÇen, 2005).

Organic Crystal Engineering : Research by Weatherhead-Kloster et al. (2005) on the hydrogen-bond association of cyclo[(2-methylamino-4,7-dimethoxyindan-2-carboxylic acid)(2-amino-4,7-dimethoxyindan-2-carboxylic acid)] contributes to understanding the solid-state chemistry and potential pharmaceutical applications of dimethoxyindan derivatives (Weatherhead-Kloster et al., 2005).

Bromination of Indanones : Choi and Ma (2007) explored the bromination of 5,6-dimethoxyindan-1-one, providing insights into regioselective bromination reactions that could be relevant for the functionalization of indane structures similar to this compound (Choi & Ma, 2007).

Potential Applications

Polymer Synthesis : The electrochemical polymerization of 5,6-dimethoxyindole-2-carboxylic acid by Povlich et al. (2010) to form a melanin-like polymer, poly(5,6-dimethoxyindole-2-carboxylic acid) (PDMICA), showcases the potential of dimethoxyindane derivatives in creating advanced materials with unique electrochromic properties (Povlich et al., 2010).

Medicinal Chemistry : The synthesis of antipyrine derivatives derived from dimedone, discussed by Ashry et al. (2007), involves the creation of compounds with potential medicinal properties. This research illustrates the broader applicability of indane derivatives in drug development and the exploration of their biological activities (Ashry et al., 2007).

Mecanismo De Acción

Target of Action

Similar compounds such as serotonin or 5-hydroxytryptamine (5-ht) are known to interact with a variety of receptors in the body, including 5-ht receptors .

Mode of Action

For instance, serotonin or 5-hydroxytryptamine (5-HT), an indole derivative, acts by inducing the release of catecholamine .

Biochemical Pathways

Indole derivatives like serotonin are known to be involved in diverse functions including mood, cognition, reward, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .

Pharmacokinetics

Similar compounds like 2-aminoethyl methacrylate hydrochloride are known to be highly reactive due to the presence of the methacrylate group, which enables them to undergo both free radical polymerization and other polymerization reactions .

Result of Action

Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Action Environment

Similar compounds like 2-aminoethyl methacrylate hydrochloride are known to be stable at low ph values .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4,7-dimethoxy-2,3-dihydro-1H-inden-5-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-15-12-8-9(6-7-14)13(16-2)11-5-3-4-10(11)12;/h8H,3-7,14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFRKHCKWYXUOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCCC2=C(C(=C1)CCN)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2445791-61-5 |

Source

|

| Record name | 2c-g-3 Hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2445791615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2C-G-3 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4G2476GN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2583210.png)

![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2583211.png)

![(4-[4-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride](/img/structure/B2583219.png)